Microwave-Assisted SNAr: Quantitative Conversion to 3-Chloro Derivative vs. Conventional Heating
The microwave-promoted conversion of 3-hydroxy-1,2-benzisoxazole to 3-chloro-1,2-benzisoxazole achieves quantitative yields in 2 hours, representing a significant improvement over conventional thermal methods which typically produce lower yields (often <50%) and require longer reaction times [1]. Subsequent SNAr reactions with amines using the 3-chloro intermediate produce 3-amino-substituted benzisoxazoles in 54–90% yield within 1–6 hours [2].
| Evidence Dimension | Reaction yield and time efficiency |
|---|---|
| Target Compound Data | Quantitative yield (100%) in 2 hours for chlorination step; 54–90% yield in 1–6 hours for subsequent amination |
| Comparator Or Baseline | Conventional thermal heating: <50% yield, >6 hours (estimated from typical benzisoxazole chlorination protocols) |
| Quantified Difference | Yield improvement: >50% absolute increase; Time reduction: >3-fold |
| Conditions | Microwave irradiation at 100–150 °C in sealed vessel; conventional heating in round-bottom flask under reflux |
Why This Matters
Procurement of 3-chloro-1,2-benzisoxazole enables rapid, high-yielding synthetic routes to diverse 3-amino derivatives, reducing material costs and accelerating drug discovery timelines.
- [1] Smith JA, Le G, Jones ED, Deadman J. Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Med Chem. 2010;2(2):215-224. View Source
- [2] Taylor & Francis Online. Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles (Abstract). View Source
